molecular formula C10H11NO B2744820 4-Hydroxy-2,3,6-trimethylbenzonitrile CAS No. 1492086-97-1

4-Hydroxy-2,3,6-trimethylbenzonitrile

Cat. No.: B2744820
CAS No.: 1492086-97-1
M. Wt: 161.204
InChI Key: FCRMBUMMEROWJN-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3,6-trimethylbenzonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group and three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3,6-trimethylbenzonitrile typically involves the nitration of 2,3,6-trimethylphenol followed by a reduction process. One common method includes the following steps:

    Nitration: 2,3,6-trimethylphenol is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Hydroxylation: The amino group is converted to a hydroxyl group through a diazotization reaction followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,3,6-trimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 4-Oxo-2,3,6-trimethylbenzonitrile.

    Reduction: 4-Amino-2,3,6-trimethylbenzonitrile.

    Substitution: 4-Chloro-2,3,6-trimethylbenzonitrile.

Scientific Research Applications

4-Hydroxy-2,3,6-trimethylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3,6-trimethylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

    2,4,6-Trimethylbenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Hydroxybenzonitrile: Lacks the methyl groups, resulting in different steric and electronic properties.

    2,3,6-Trimethylphenol: Lacks the nitrile group, affecting its reactivity and applications.

Properties

IUPAC Name

4-hydroxy-2,3,6-trimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-4-10(12)8(3)7(2)9(6)5-11/h4,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRMBUMMEROWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C#N)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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